molecular formula C11H15NO3S B14357780 6-(3-Methylphenyl)-1,3,2lambda~4~,6-dioxathiazocan-2-one CAS No. 91815-96-2

6-(3-Methylphenyl)-1,3,2lambda~4~,6-dioxathiazocan-2-one

Cat. No.: B14357780
CAS No.: 91815-96-2
M. Wt: 241.31 g/mol
InChI Key: NOQQBCMFEZRZMR-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)-1,3,2lambda~4~,6-dioxathiazocan-2-one is a chemical compound that belongs to the class of heterocyclic compounds It features a unique structure with a dioxathiazocane ring, which includes sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)-1,3,2lambda~4~,6-dioxathiazocan-2-one typically involves the reaction of 3-methylphenyl derivatives with appropriate sulfur and oxygen-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the dioxathiazocane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)-1,3,2lambda~4~,6-dioxathiazocan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(3-Methylphenyl)-1,3,2lambda~4~,6-dioxathiazocan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)-1,3,2lambda~4~,6-dioxathiazocan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3-Methylphenyl)-1,3,2lambda~4~,6-dioxathiazocan-2-one include other heterocyclic compounds with sulfur and oxygen atoms, such as:

  • 1,3,2lambda~4~,6-dioxathiazocane derivatives
  • Thiazolidinones
  • Dioxathiazines

Uniqueness

What sets this compound apart is its specific structure, which combines a dioxathiazocane ring with a 3-methylphenyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

91815-96-2

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

6-(3-methylphenyl)-1,3,2,6-dioxathiazocane 2-oxide

InChI

InChI=1S/C11H15NO3S/c1-10-3-2-4-11(9-10)12-5-7-14-16(13)15-8-6-12/h2-4,9H,5-8H2,1H3

InChI Key

NOQQBCMFEZRZMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCOS(=O)OCC2

Origin of Product

United States

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